4-[(1-Methylimidazol-2-yl)methyl]-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Methylimidazol-2-yl)methyl]-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholine: is a complex organic compound featuring a morpholine ring, a thiophene moiety, and an oxadiazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core morpholine structure. One common approach is to react 1-methylimidazole with an appropriate aldehyde or ketone to form an imidazole derivative, which is then further reacted with thiosemicarbazide to introduce the oxadiazole group. The thiophene moiety can be introduced through a subsequent reaction with a thiophene derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions under controlled conditions to ensure purity and yield. The use of catalysts and specific reaction conditions (e.g., temperature, pressure, solvent choice) would be optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The oxadiazole ring can be reduced to form a hydrazine derivative.
Substitution: : The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Hydrazine derivatives.
Substitution: : Substituted morpholines.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug development, particularly as a lead compound for new medications.
Industry: : It can be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes or receptors, and the pathways involved might involve signal transduction or metabolic processes.
Comparison with Similar Compounds
This compound is unique due to its combination of morpholine, thiophene, and oxadiazole groups. Similar compounds might include other heterocyclic compounds with similar functional groups, such as:
Imidazole derivatives
Thiophene derivatives
Oxadiazole derivatives
These compounds may share some structural similarities but differ in their specific substituents and functional groups, leading to different chemical and biological properties.
Properties
IUPAC Name |
4-[(1-methylimidazol-2-yl)methyl]-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-19-5-4-16-13(19)9-20-6-7-21-10-11(20)14-17-18-15(22-14)12-3-2-8-23-12/h2-5,8,11H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIINJLWLFFNUKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCOCC2C3=NN=C(O3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.